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2,3,4,5-Tetramethylhexa-2,4-diene

Cat. No.: B11938351
CAS No.: 1114-06-3
M. Wt: 138.25 g/mol
InChI Key: OXAOLOBMDYZLOB-UHFFFAOYSA-N
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Description

Significance of Conjugated Diene Systems in Advanced Organic Synthesis and Mechanistic Studies

Conjugated dienes are fundamental building blocks in the construction of complex organic molecules. nih.gov Their defining feature is the delocalization of π-electrons across the system of alternating double and single bonds, which imparts them with enhanced stability compared to their non-conjugated counterparts. This electronic arrangement is the wellspring of their diverse reactivity, making them indispensable in a variety of chemical transformations.

One of the most powerful and widely used reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org This reaction is celebrated for its high degree of stereospecificity and its ability to create multiple stereocenters in a single step, making it a cornerstone of modern synthetic strategy. libretexts.org The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. libretexts.org

Beyond cycloadditions, conjugated dienes participate in a host of other important transformations, including various transition metal-catalyzed reactions. These processes enable the selective functionalization of the diene framework, leading to a wide array of valuable products. nih.gov Furthermore, mechanistic studies of reactions involving conjugated dienes, such as electrophilic additions, provide deep insights into concepts like kinetic versus thermodynamic control, where different products are favored under different reaction conditions.

Historical Development and Theoretical Frameworks for Aliphatic Diene Chemistry

The study of dienes has a rich history that parallels the development of organic chemistry itself. Early investigations in the 19th and 20th centuries focused on understanding the structure and reactivity of simple dienes like 1,3-butadiene. A pivotal moment in the history of diene chemistry was the discovery of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950. wikipedia.org This discovery revolutionized the field of organic synthesis.

The theoretical understanding of diene reactivity is largely grounded in molecular orbital (MO) theory. The concept of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for explaining the course of pericyclic reactions like the Diels-Alder. In a typical Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (the alkene component) governs the reaction's feasibility and stereochemical outcome. researchgate.net

Scope of Academic Inquiry for 2,3,4,5-Tetramethylhexa-2,4-diene

The academic inquiry into this compound is primarily focused on understanding how the significant steric bulk of the four methyl groups influences its chemical behavior. This compound serves as an excellent model for studying the limits and nuances of reactions that are typical for less hindered dienes.

A key area of investigation is its participation in cycloaddition reactions. The presence of methyl groups at the C2, C3, C4, and C5 positions creates substantial steric hindrance, which can affect the ability of the diene to adopt the necessary s-cis conformation required for a Diels-Alder reaction. libretexts.org Studying the conditions under which this compound does or does not undergo such reactions provides valuable data on the steric tolerance of these transformations.

Furthermore, the electronic properties of this highly substituted diene are of interest. The electron-donating nature of the methyl groups is expected to increase the electron density of the diene system, which in turn influences its reactivity towards electrophiles and its behavior in transition metal-catalyzed processes. Spectroscopic analysis and theoretical calculations on the electronic structure of this compound help to quantify these effects and build more accurate predictive models for the reactivity of sterically hindered dienes.

Interactive Data Tables

Physical and Chemical Properties of this compound nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
CAS Number 1114-06-3
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B11938351 2,3,4,5-Tetramethylhexa-2,4-diene CAS No. 1114-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1114-06-3

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,3,4,5-tetramethylhexa-2,4-diene

InChI

InChI=1S/C10H18/c1-7(2)9(5)10(6)8(3)4/h1-6H3

InChI Key

OXAOLOBMDYZLOB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=C(C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,3,4,5 Tetramethylhexa 2,4 Diene

Dehydration-Based Synthetic Routes

The elimination of water from suitable precursors, such as oxolanes and glycols, represents a significant pathway to 2,3,4,5-tetramethylhexa-2,4-diene. These reactions are typically catalyzed and can exhibit notable stereoselectivity.

Catalytic Dehydration of Oxolanes to this compound on Solid Supports (e.g., γ-Alumina)

The gas-phase dehydration of substituted oxolanes (tetrahydrofurans) over solid acid catalysts like γ-alumina is a key method for the synthesis of specific dienes. Research has demonstrated that the stereochemistry of the starting oxolane plays a crucial role in determining the product distribution.

In a notable study, the dehydration of hexamethyloxolane isomers on a γ-alumina catalyst was investigated. It was observed that the meso-isomer of 2,2,3,4,5,5-hexamethyloxolane reacts at a significantly higher rate than its (±)-counterpart. This reaction selectively yields this compound. This represents the first experimental observation of the stereochemistry of this particular dehydration reaction.

Starting MaterialCatalystPrimary ProductSelectivity
meso-2,2,3,4,5,5-Hexamethyloxolaneγ-AluminaThis compoundHigh
(±)-2,2,3,4,5,5-Hexamethyloxolaneγ-Alumina2,3,4,5-Tetramethylhexa-1,5-dieneMain Product

Stereochemical Aspects of Oxolane Dehydration and Product Selectivity

The stereochemical outcome of the dehydration of hexamethyloxolanes on γ-alumina highlights the stereospecific nature of the reaction mechanism. The high selectivity for this compound from the meso-starting material suggests a concerted or stereoelectronically controlled elimination pathway on the catalyst surface. In contrast, the (±)-isomer predominantly yields the non-conjugated diene, 2,3,4,5-tetramethylhexa-1,5-diene. This divergence in reaction pathways underscores the importance of the substrate's spatial arrangement in directing the course of the elimination.

Dehydration of Glycol Derivatives (e.g., 2,3,4,5-tetramethylhexane-3,4-diol)

The acid-catalyzed dehydration of vicinal diols (1,2-diols), a reaction often associated with the pinacol (B44631) rearrangement, can also lead to the formation of dienes. While direct literature on the dehydration of 2,3,4,5-tetramethylhexane-3,4-diol specifically to this compound is not extensively detailed in the reviewed sources, the general mechanism provides a plausible route.

The reaction would likely proceed through the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a tertiary carbocation. A subsequent 1,2-hydride shift would lead to a more stable allylic carbocation. The final step would be the elimination of a proton from an adjacent carbon to form the conjugated diene system of this compound. The stability of the conjugated diene product would be a significant driving force for this reaction pathway.

Rearrangement-Driven Synthetic Approaches

The synthesis of this compound through the rearrangement of highly strained ring systems presents an alternative, albeit less documented, synthetic strategy.

Acid-Catalyzed Rearrangements of Hexamethylbicyclo[1.1.0]butane to this compound

Bicyclo[1.1.0]butanes are highly strained molecules known to undergo rearrangements under acidic conditions. The synthesis of hexamethylbicyclo[1.1.0]butane has been reported. nih.gov However, specific studies detailing the acid-catalyzed rearrangement of hexamethylbicyclo[1.1.0]butane to produce this compound are not extensively covered in the surveyed scientific literature. In principle, protonation of the highly strained central bond could initiate a cascade of rearrangements, potentially leading to various isomeric dienes, including the target compound. The regioselectivity of such a rearrangement would be influenced by the stability of the intermediate carbocations.

Pyrolytic Rearrangements in the Vapor Phase and Diradical Intermediates

PrecursorReaction TypeKey IntermediatesProduct
Hexamethylbicyclo[1.1.0]butaneAcid-Catalyzed RearrangementCarbocationsNot specified in literature
Hexamethylbicyclo[1.1.0]butanePyrolytic RearrangementDiradicalsNot specified in literature

Alternative and Emerging Synthetic Strategies

Recent research has focused on developing more efficient and selective methods for the synthesis of highly substituted alkenes, including conjugated dienes like this compound. These strategies often employ novel catalytic systems or reaction pathways to facilitate the formation of the sterically demanding carbon-carbon double bonds.

One promising alternative approach involves the reductive coupling of ketones . The McMurry reaction, which utilizes low-valent titanium species to couple carbonyl compounds, is a powerful tool for the synthesis of highly substituted alkenes. In the context of this compound, the intramolecular coupling of two molecules of a suitable ketone, such as 3-methyl-2-butanone, could theoretically yield the target diene. This method is particularly advantageous for creating symmetrical, sterically congested double bonds. The reaction proceeds via a pinacol-type intermediate which is subsequently deoxygenated by the low-valent titanium reagent.

Another significant emerging strategy is the dehydration of highly substituted diols . The acid-catalyzed dehydration of 2,3,4,5-tetramethyl-3,4-hexanediol represents a direct route to this compound. The challenge in this approach lies in controlling the regioselectivity of the elimination to favor the formation of the conjugated diene over other possible isomers. The choice of acid catalyst and reaction conditions is crucial in directing the outcome of the reaction and minimizing the formation of byproducts.

Furthermore, modern organometallic catalysis offers a plethora of options for constructing tetrasubstituted dienes. While not yet specifically reported for this compound, palladium-catalyzed cross-coupling reactions of appropriately substituted vinyl species are a leading area of research for the synthesis of complex alkenes. For instance, the Suzuki or Stille coupling of a disubstituted vinyl boronate or stannane (B1208499) with a corresponding disubstituted vinyl halide could, in principle, be adapted for the synthesis of the target molecule. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in enabling these challenging couplings of sterically hindered partners.

The following table summarizes some of the potential alternative synthetic strategies for this compound, highlighting the key reagents and reaction types.

Synthetic StrategyStarting Material(s)Key Reagents/CatalystReaction Type
Reductive Ketone Coupling3-Methyl-2-butanoneLow-valent titanium (e.g., TiCl₃/LiAlH₄)McMurry Reaction
Diol Dehydration2,3,4,5-Tetramethyl-3,4-hexanediolAcid catalyst (e.g., H₂SO₄, p-TsOH)Elimination
Palladium-Catalyzed Cross-CouplingDisubstituted vinyl halide & Disubstituted vinyl boronate/stannanePalladium catalyst with bulky phosphine ligandsSuzuki/Stille Coupling

These emerging methodologies provide a foundation for future research into the efficient and selective synthesis of this compound and other sterically demanding conjugated dienes. The continued development of novel catalysts and synthetic methods will undoubtedly expand the toolbox available to organic chemists for the construction of these challenging and valuable molecules.

Advanced Mechanistic Investigations of 2,3,4,5 Tetramethylhexa 2,4 Diene Reactivity

Radical Reaction Pathways

Radical reactions are critical in understanding the atmospheric fate of volatile organic compounds. The electron-rich double bonds in 2,3,4,5-tetramethylhexa-2,4-diene make it a prime target for radical-initiated oxidation.

Gas-Phase Reactions with Atmospheric Radicals (OH, Cl, NO3) and Subsequent Peroxy Radical Formation

In the troposphere, this compound is subject to attack by ubiquitous atmospheric radicals, including the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate (B79036) radical (NO3). caltech.edu The reaction is initiated by the addition of the radical to one of the carbon-carbon double bonds. This process is typically fast due to the high electron density of the diene system.

Following the initial radical addition, the resulting alkyl-type radical reacts rapidly with molecular oxygen (O₂), which is abundant in the atmosphere, to form a peroxy radical (RO₂). core.ac.uk This two-step sequence is a fundamental pathway in the atmospheric oxidation of alkenes and dienes. caltech.educore.ac.uk For this compound, the attack of an OH radical and subsequent O₂ addition leads to the formation of a hydroxymethyl-substituted peroxy radical. The reactions with Cl and NO₃ proceed analogously to yield their respective peroxy radical derivatives. core.ac.uk During nighttime, the nitrate radical (NO₃) can become a significant oxidant for alkenes, and the peroxy radicals formed can participate in night-time chemical cycles. caltech.edu

Kinetics and Rate Constants of Peroxy Radical Reactions with NO and HO₂

Once formed, the fate of the peroxy radicals derived from this compound is determined by their subsequent reactions, primarily with nitric oxide (NO) and the hydroperoxyl radical (HO₂). core.ac.uk The relative rates of these reactions are crucial for predicting the formation of ozone and other secondary pollutants.

Rate constants for these reactions can be predicted using correlations based on the electronic properties of the peroxy radical, such as the energy of its singly occupied molecular orbital (SOMO). core.ac.uk For peroxy radicals derived from alkylated alkenes, like this compound, there is a distinct trend in reactivity: they are more likely to react with HO₂ than with NO in the atmosphere. core.ac.uk This is in contrast to peroxy radicals from halogenated alkenes, which react more readily with NO. core.ac.uk The reaction between two peroxy radicals (a self-reaction) or with another RO₂ radical is also a possible termination pathway, especially under low-NOx conditions. nsf.gov

Below is a table of predicted rate constants for the reaction of a peroxy radical formed from the addition of OH/O₂ to this compound with NO and HO₂.

ReactantPredicted Rate Constant (k) in cm³ molecule⁻¹ s⁻¹
NO9.0 x 10⁻¹²
HO₂2.2 x 10⁻¹¹

Data sourced from studies on peroxy radicals derived from alkylated dienes. core.ac.uk

Mechanism of Thermal Decomposition in Diozonides and Heterolytic C-C Bond Fission

The reaction of conjugated dienes with ozone can lead to the formation of ozonides and, under certain conditions, diozonides or polymeric ozonides. The thermal stability and decomposition mechanism of these species are of significant interest. The decomposition of a primary ozonide typically involves the cleavage of the O-O bond followed by the cleavage of a C-C bond to yield a carbonyl and a carbonyl oxide, also known as a Criegee intermediate.

While the decomposition of simple ozonides (1,2,4-trioxolanes) has been studied, the pathways for more complex structures like diozonides are less characterized. The thermal decomposition of related cyclic organic peroxides, such as 1,2,4,5-tetroxanes (which can be considered dimers of carbonyl oxides), is proposed to proceed via a stepwise mechanism initiated by the homolytic unimolecular rupture of an O-O bond. researchgate.net This initial step is rate-determining and leads to the formation of a diradical intermediate. researchgate.net For example, the gas-phase thermolysis of formaldehyde (B43269) diperoxide (1,2,4,5-tetroxane) follows this pattern. researchgate.net Theoretical calculations on the decomposition of various ozonides show significant exothermic decomposition enthalpies, indicating their inherent instability. researchgate.net The specific pathway of heterolytic C-C bond fission in the thermal decomposition of diozonides derived from this compound is not well-documented, with mechanisms typically favoring homolytic O-O cleavage as the initial step in related peroxide structures.

Ionic Reaction Mechanisms

Ionic reactions of this compound are dominated by the reactivity of its conjugated π-system toward electrophiles, leading to the formation of stable carbocation intermediates.

Electrophilic Addition Processes and Carbocation Stability

Conjugated dienes readily undergo electrophilic addition reactions. pressbooks.pub The process begins with the attack of an electrophile, such as a proton from HBr, on one of the double bonds. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the most stable carbocation intermediate. youtube.com

In the case of this compound, protonation of one of the double bonds leads to the formation of a resonance-stabilized allylic carbocation. pressbooks.publibretexts.org Crucially, because of the tetramethyl substitution, the resulting carbocation is not only allylic but also tertiary. The positive charge is delocalized over two carbon atoms via resonance, but the major resonance contributor places the charge on the tertiary carbon. youtube.com This tertiary allylic carbocation is significantly more stable than a secondary or primary carbocation due to the combined stabilizing effects of resonance and hyperconjugation from the multiple alkyl groups. libretexts.orgyoutube.com

This highly stable carbocation intermediate can then be attacked by a nucleophile (e.g., Br⁻) at either of the two carbons sharing the positive charge. pressbooks.pub This results in the formation of two principal products: a 1,2-addition product and a 1,4-addition product. pressbooks.pubyoutube.com The high stability of the tertiary allylic carbocation is the key factor governing the regioselectivity and the products of the reaction. libretexts.org

Non-Concerted Cleavage Pathways in Pyrolytic Systems

Under high-temperature pyrolytic conditions, this compound can undergo fragmentation through non-concerted cleavage pathways. Unlike concerted reactions that occur in a single step, these pathways involve multiple steps and the formation of intermediates.

Pyrolysis typically initiates the homolytic cleavage of the weakest chemical bond in the molecule to generate radical intermediates. nih.gov In the case of a substituted diene, this could involve the cleavage of a C-C or C-H bond. For instance, studies on the thermal decomposition of related organic molecules show that high temperatures lead to the scission of bonds to form radicals, which can then undergo subsequent rearrangements or fragmentation. nih.gov These processes are stepwise and therefore non-concerted. The diradicals formed can undergo complex rearrangements, such as ring contractions or hydrogen shifts, to yield more stable products. nih.gov These high-energy pathways are distinct from the lower-energy ionic and radical addition reactions that occur under atmospheric or solution-phase conditions.

Stereochemical Control and Regioselectivity in Diverse Transformations

The reactivity of this compound is profoundly influenced by the four methyl groups that adorn its conjugated backbone. These substituents dictate the stereochemical and regiochemical outcomes of its reactions, often in ways that diverge from less substituted dienes. The steric bulk and electron-donating nature of these methyl groups are the primary factors governing the approach of reactants and the stability of intermediates and transition states.

Stereochemical Implications in Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings with a high degree of stereochemical control. masterorganicchemistry.com The stereospecificity of the Diels-Alder reaction means that the stereochemistry of the dienophile is retained in the product. chemistrysteps.com For this compound, the key stereochemical considerations revolve around the conformation of the diene itself and the facial selectivity of the dienophile's approach.

For a Diels-Alder reaction to proceed, the diene must adopt an s-cis conformation. masterorganicchemistry.com The significant steric hindrance between the methyl groups at the C2 and C5 positions in this compound can make the adoption of the necessary planar s-cis conformation energetically demanding compared to the more stable s-trans conformation. This steric strain can, in some cases, hinder or prevent the reaction from occurring.

When the reaction does proceed, for instance with a symmetrical dienophile like maleic anhydride, the approach of the dienophile is subject to steric hindrance from the methyl groups. This can influence the formation of endo and exo products. The endo product, often favored due to secondary orbital interactions, may be disfavored if there is significant steric repulsion with the methyl groups of the diene.

Dienophile Expected Reaction Type Key Stereochemical Factors Potential Products
Maleic Anhydride[4+2] Cycloadditions-cis conformation of the diene, endo/exo selectivity.Endo and exo adducts. The ratio is influenced by steric hindrance from the methyl groups.
Dimethyl Acetylenedicarboxylate[4+2] Cycloadditions-cis conformation of the diene.A single cyclohexadiene product, as stereoisomerism of the adduct is not an issue with this symmetrical alkyne.

Regioselectivity in Electrophilic Additions

The addition of electrophiles, such as hydrogen halides (HX) or halogens (X₂), to conjugated dienes can result in two types of products: 1,2-addition and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The regioselectivity of this reaction is determined by the stability of the resulting carbocation intermediate.

In the case of this compound, the initial protonation or electrophilic attack will occur at one of the double bonds to form the most stable carbocation. The methyl groups, being electron-donating, stabilize adjacent carbocations. Protonation at C2 would lead to a tertiary carbocation at C3, which is also an allylic carbocation, and therefore highly stabilized by resonance.

The subsequent attack by the nucleophile (e.g., a halide ion) can occur at either of the two carbons sharing the positive charge in the resonance-stabilized allylic carbocation. This leads to a mixture of 1,2- and 1,4-addition products. The product distribution is often dependent on the reaction conditions, with the kinetically controlled product (usually the 1,2-adduct) forming faster at lower temperatures, and the thermodynamically controlled product (often the more stable 1,4-adduct) predominating at higher temperatures. libretexts.org

Reagent Reaction Type Intermediate Potential Regioisomeric Products
HBrElectrophilic AdditionResonance-stabilized tertiary allylic carbocation.4-bromo-2,3,4,5-tetramethylhex-2-ene (1,2-adduct) and 2-bromo-2,3,4,5-tetramethylhex-3-ene (1,4-adduct).
Br₂Electrophilic AdditionCyclic bromonium ion and subsequent resonance-stabilized carbocation.4,5-dibromo-2,3,4,5-tetramethylhex-2-ene (1,2-adduct) and 2,5-dibromo-2,3,4,5-tetramethylhex-3-ene (1,4-adduct).

Transformations Involving Oxidizing Agents

The reaction of this compound with oxidizing agents also demonstrates predictable stereochemical and regiochemical outcomes. For instance, the oxidation with singlet oxygen (¹O₂) typically proceeds via an ene reaction or a [4+2] cycloaddition to form endoperoxides. thieme-connect.de For acyclic dienes, the ene reaction can compete with the cycloaddition. The significant substitution on this compound would likely influence the preferred pathway and the stereochemistry of the resulting hydroperoxides or endoperoxides.

Epoxidation with peroxy acids would likely occur at one of the double bonds, with the stereoselectivity of a second epoxidation being directed by the first epoxide group. The electron-rich nature of the double bonds, enhanced by the methyl groups, makes them susceptible to electrophilic attack by the oxidizing agent.

Spectroscopic Characterization and Conformational Analysis of 2,3,4,5 Tetramethylhexa 2,4 Diene

Gas-Phase Conformational Analysis using Electron Diffraction Techniques

The central C-C single bond in the diene system allows for rotational isomerism, leading to different spatial arrangements of the two double bonds. The key conformations would be the s-trans (antiperiplanar) and s-cis (synperiplanar) forms, along with skewed or gauche conformations. The significant steric hindrance caused by the four methyl groups attached to the double-bonded carbons would strongly influence the preferred conformation. It is anticipated that the steric clash between the methyl groups at positions 3 and 4 would destabilize the planar s-cis conformation. Consequently, the molecule is expected to predominantly adopt a non-planar, likely gauche or skewed, conformation to minimize these steric repulsions. The s-trans conformation might also be strained due to interactions between the methyl groups at positions 2 and 5 with the remainder of the molecule.

Quantitative determination of bond lengths, bond angles, and dihedral angles, as well as the relative populations of different conformers, would require a dedicated gas-phase electron diffraction study coupled with high-level quantum chemical calculations. nih.govresearchgate.net Such an investigation would provide precise data on how the methyl substitution impacts the geometry of the conjugated system. researchgate.net

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 2,3,4,5-tetramethylhexa-2,4-diene, both ¹H and ¹³C NMR spectroscopy provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the methyl protons. Due to the symmetry of the molecule, one might expect fewer signals than the total number of methyl groups. The chemical shifts and coupling patterns of these protons would provide insights into the connectivity and the magnetic environment of the methyl groups.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable for unambiguous assignment of all proton and carbon signals, especially in a molecule with several similar chemical environments. These techniques would help to confirm the connectivity between the methyl groups and the diene backbone.

Spectroscopic Data Source Technique Instrument
SpectraBase¹³C NMRBruker WP-80

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound and for studying its fragmentation behavior upon ionization. The molecular formula of this compound is C₁₀H₁₈, with a calculated exact mass of approximately 138.14085 Da. nih.gov

Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of a highly branched alkene. libretexts.org Cleavage of the C-C bonds, particularly those allylic to the double bonds, is expected to be a major fragmentation pathway. The loss of methyl radicals (CH₃•) would lead to fragment ions at m/z values of M-15. Subsequent fragmentations could involve the loss of larger alkyl groups or neutral molecules, leading to a series of characteristic peaks in the mass spectrum. The study of these fragmentation pathways provides valuable information for the structural confirmation of the molecule. miamioh.edu A GC-MS spectrum of this compound is documented in the SpectraBase. nih.gov

Property Value Source
Molecular FormulaC₁₀H₁₈PubChem nih.gov
Molecular Weight138.25 g/mol PubChem nih.gov
Exact Mass138.140850574 DaPubChem nih.gov
Mass Spectrum (GC-MS)AvailableSpectraBase nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Assessment

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the sp² C-H bonds if any were present (though in this fully substituted diene, there are none). The C=C stretching vibrations of the conjugated diene system would typically appear in the region of 1600-1650 cm⁻¹. The intensity and position of these bands can be influenced by the conjugation and the substitution pattern. A vapor phase IR spectrum of this compound is available in the SpectraBase. nih.gov

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C=C stretching vibration in a conjugated system is typically strong in the Raman spectrum. For a molecule with a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. The conformational state of the diene (s-cis vs. s-trans or skewed) can also influence the vibrational spectra.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the most important electronic transition is the π → π* transition.

Pericyclic Reactions Involving 2,3,4,5 Tetramethylhexa 2,4 Diene

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.orgsigmaaldrich.com This reaction is highly valued for its ability to create complex cyclic molecules with significant stereochemical control. libretexts.orgorganic-chemistry.org

The reactivity of 2,3,4,5-tetramethylhexa-2,4-diene in Diels-Alder reactions is influenced by the nature of the dienophile. As a diene, it readily reacts with various dienophiles to form a diverse range of cyclic adducts. The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo or exo product, is a critical aspect. In many cases, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.org However, with intramolecular Diels-Alder reactions, the exo product can also be formed, and it is not always guaranteed that the endo product will be the major one. youtube.com

A representative example of a Diels-Alder reaction is the cycloaddition of a conjugated diene with a dienophile. The reaction mechanism involves the movement of six pi electrons to form a new six-membered ring. khanacademy.org When the diene is part of a cyclic system, the reaction leads to the formation of a bicyclic compound. youtube.com

Table 1: Examples of Diels-Alder Reactions

Diene Dienophile Product Type
1,3-Butadiene Ethylene Cyclohexene sigmaaldrich.com
Cyclopentadiene Acrolein Bicyclic adduct youtube.com

This table provides illustrative examples of Diels-Alder reactions and is not specific to this compound.

The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. masterorganicchemistry.com Generally, the reaction is faster when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orgmasterorganicchemistry.com The four methyl groups in this compound are electron-donating, which increases the electron density of the diene system and enhances its reactivity towards electron-deficient dienophiles.

Steric hindrance can also play a role, although the specific impact on this compound requires detailed experimental investigation. The diene must adopt an s-cis conformation for the reaction to occur, and steric interactions can influence the stability of this conformation. masterorganicchemistry.com

When the diene and dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of fused or bridged bicyclic systems. khanacademy.orgmasterorganicchemistry.com These reactions are particularly powerful for constructing complex polycyclic frameworks. masterorganicchemistry.com The formation of five or six-membered rings is most common in IMDA reactions. masterorganicchemistry.com Depending on how the diene and dienophile are tethered, different types of ring systems can be synthesized, including bridged bicyclic products. masterorganicchemistry.com

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysts can facilitate cycloaddition reactions that are otherwise difficult or impossible to achieve under thermal conditions. williams.edu These catalyzed reactions often proceed through different mechanisms than their thermal counterparts, offering alternative pathways and selectivities. williams.edu

Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to proceed under mild conditions, even when the corresponding thermal Diels-Alder reaction fails or requires harsh conditions. williams.edu These metal-catalyzed processes are not governed by the same electronic requirements as the concerted Diels-Alder reaction, allowing for the use of unactivated dienophiles. williams.edu The mechanism involves a multi-step sequence, yet the reaction can proceed with complete retention of stereochemistry. williams.edu Cobalt complexes have also been utilized to catalyze [4+2] and [6π+2π] cycloadditions, leading to the synthesis of various bicyclic and tricyclic compounds. semanticscholar.orgmdpi.comnih.gov

Transition metal-catalyzed [4+2] cycloadditions offer significant advantages over thermal Diels-Alder reactions in certain cases. williams.eduwilliams.edu For instance, nickel-catalyzed cycloadditions can occur at room temperature for substrates where the thermal reaction fails completely. williams.edu This allows for the synthesis of molecules with thermally labile functional groups. williams.edu Furthermore, the selectivity of the metal-catalyzed reaction can often be controlled by the choice of catalyst, providing a level of control not available in the thermal process. williams.edu

Table 2: Comparison of Thermal vs. Metal-Catalyzed Cycloadditions

Feature Thermal Diels-Alder Transition Metal-Catalyzed [4+2] Cycloaddition
Conditions Often requires elevated temperatures williams.edu Can proceed at mild or room temperature williams.eduwilliams.edu
Substrate Scope Favors electron-poor dienophiles organic-chemistry.org Accommodates unactivated dienophiles williams.edu
Mechanism Concerted [4+2] cycloaddition organic-chemistry.org Multi-step process williams.edu

| Selectivity | Dictated by substrates williams.edu | Can be controlled by the catalyst williams.edu |

Catalyst-Controlled Chemo- and Stereoselectivity

The control of chemo- and stereoselectivity in pericyclic reactions, such as the Diels-Alder reaction, is a cornerstone of modern organic synthesis. For a substituted diene like this compound, catalysts can play a crucial role in directing the reaction pathway towards a specific product isomer out of many possibilities. This control is typically achieved through the use of chiral catalysts, which create an asymmetric environment that favors the formation of one enantiomer over the other.

Detailed research into catalyst systems has revealed that both metal-based Lewis acids and metal-free organocatalysts can be highly effective. For instance, chiral aluminum complexes, such as those derived from (S)-(-)-BINOL (1,1′-bi-2-naphthol), have been successfully employed to catalyze highly chemo- and enantioselective hetero-Diels–Alder reactions between conjugated dienes and carbonyl compounds. rsc.org These catalysts activate the dienophile by coordinating to the carbonyl oxygen, which not only lowers the energy of the transition state but also shields one face of the dienophile, leading to a preferred stereochemical outcome. rsc.org

Organocatalysis represents another powerful strategy. Chiral secondary amines, such as proline and its derivatives, can condense with carbonyl compounds to form transient enamines or iminium ions. youtube.com This activation mode allows for highly stereoselective cycloadditions. The catalyst's chiral scaffold directs the approach of the diene, resulting in high levels of diastereoselectivity and enantioselectivity. youtube.com While specific studies applying these catalysts to this compound are not widely documented, the principles established with other dienes provide a clear framework for potential applications. The steric bulk of the methyl groups on the diene backbone would likely present a significant challenge and opportunity for developing highly selective transformations.

The table below illustrates examples of catalyst systems used to control stereoselectivity in Diels-Alder and related reactions, demonstrating the high levels of enantiomeric excess (ee) that can be achieved.

Catalyst SystemReaction TypeDiene/Dienophile ExampleEnantiomeric Excess (ee)Reference
(S)-(-)-BINOL-AlMeHetero-Diels–AlderSimple conjugated dienes + Glyoxylate estersUp to 97% rsc.org
Proline-derived OrganocatalystIntramolecular Aldol/Diels-AlderProline-catalyzed desymmetrizationHigh (forms one enantiomer of a chiral product) youtube.com
Chiral Diazaborolidine[4+2] CycloadditionAlkenylboron compoundsExcellent stereoselection nih.gov
C2-Symmetric (Z,Z)-diene OrganocatalystAsymmetric AllylationAldehydes + AllyltrichlorosilanesExcellent enantioselectivity nih.gov

Sigmatropic Rearrangements (e.g., Cope Rearrangement) and their Application in Synthetic Strategies

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org Among these, the libretexts.orglibretexts.org-sigmatropic rearrangement is particularly prominent, with the Cope rearrangement being a classic example involving an all-carbon framework. wikipedia.orgrsc.org The archetypal Cope rearrangement involves the thermal isomerization of a 1,5-diene. masterorganicchemistry.com

It is important to note that this compound is a conjugated diene and not a 1,5-diene, the required substrate for a standard Cope rearrangement. Therefore, it would not undergo this rearrangement directly. However, it can serve as a structural motif within a larger molecule that does constitute a 1,5-diene system, making the principles of the Cope rearrangement relevant to its potential synthetic transformations.

The Cope rearrangement is a reversible, concerted process that proceeds through a cyclic, six-membered transition state, which often adopts a chair-like conformation to minimize steric strain. wikipedia.org The position of the equilibrium is dictated by the relative thermodynamic stability of the starting 1,5-diene and the rearranged product. masterorganicchemistry.com Factors that can drive the reaction forward include the formation of a more substituted, and thus more stable, double bond or the release of ring strain. masterorganicchemistry.commasterorganicchemistry.com

A synthetically powerful variant is the Oxy-Cope rearrangement, where a hydroxyl group is present at the C3 position of the 1,5-diene. organic-chemistry.org The initial rearrangement yields an enol, which then tautomerizes irreversibly to a stable ketone or aldehyde. organic-chemistry.orglibretexts.org This tautomerization provides a strong thermodynamic driving force, making the reaction essentially unidirectional and highly valuable in complex molecule synthesis. organic-chemistry.org

The strategic application of Cope and Oxy-Cope rearrangements is widespread in the synthesis of natural products and other complex organic molecules. numberanalytics.comnih.gov These reactions allow for the construction of complex carbocyclic skeletons with a high degree of stereocontrol, often creating multiple stereocenters in a single step. For example, the rearrangement of a divinylcyclopropane system is a well-established method for synthesizing seven-membered rings, driven by the release of strain from the three-membered ring. masterorganicchemistry.com

The following table provides examples of substrates for Cope and Oxy-Cope rearrangements and the conditions under which they react, highlighting the versatility of this transformation in synthesis.

Substrate TypeRearrangement TypeTypical ConditionsDriving ForceReference
3-Methyl-hexa-1,5-dieneCopeHeat (e.g., 300 °C)Formation of a more substituted internal alkene wikipedia.org
cis-1,2-DivinylcyclopropaneCopeThermal (can occur below room temperature)Release of cyclopropane (B1198618) ring strain (~27 kcal/mol) masterorganicchemistry.com
1,5-diene with -OH at C3Oxy-CopeThermalIrreversible tautomerization of enol product to carbonyl organic-chemistry.org
1,5-dien-3-ol with base (e.g., KH)Anionic Oxy-CopeRoom temperatureFormation of a stable enolate; rate acceleration of 1010-1017 organic-chemistry.org

Photochemistry and Photoreactions of 2,3,4,5 Tetramethylhexa 2,4 Diene

Photoinduced Isomerization Pathways (e.g., cis-trans Isomerization)

Photoinduced cis-trans isomerization is a fundamental reaction of alkenes and polyenes. Upon absorption of ultraviolet light, a π electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state. In this excited state, the rotational barrier around the carbon-carbon double bond is significantly reduced, allowing for rotation and subsequent decay back to the ground state as a geometric isomer.

For a conjugated diene like 2,3,4,5-tetramethylhexa-2,4-diene, this process can occur at either of the double bonds. The isomerization of similar, less substituted dienes, such as (2E,4E)-hexa-2,4-diene to (2Z,4E)-hexa-2,4-diene, proceeds through a photochemically driven formation of an intermediate that then thermally rearranges to the final product. chegg.com In the case of this compound, the high degree of methyl substitution would likely lead to significant steric hindrance in the planar ground states, potentially influencing the equilibrium between isomers and the dynamics of the isomerization process.

The process can be generalized as a two-step mechanism:

Excitation: The diene absorbs a photon, leading to a π → π* transition and the formation of an excited state.

Rotation and Relaxation: In the excited state, rotation occurs around one of the double bonds, followed by non-radiative decay back to the ground state, yielding the isomer.

The efficiency and outcome of the isomerization can be influenced by factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers.

Photochemical Cyclization and Intramolecular Rearrangement Reactions

A hallmark of conjugated diene photochemistry is the propensity to undergo electrocyclic reactions to form cyclobutene (B1205218) derivatives. According to the Woodward-Hoffmann rules for photochemical reactions, a conjugated diene with an even number of double bonds (like a hexadiene) will undergo a disrotatory ring closure. wikipedia.orgcambridgescholars.com This is in contrast to the corresponding thermal reaction, which would proceed via a conrotatory pathway. wikipedia.orgcambridgescholars.com

For this compound, photochemical irradiation could be expected to induce a disrotatory cyclization to form 1,2,3,4-tetramethyl-1,2-divinylcyclobutane. The stereochemistry of the resulting cyclobutene would be dictated by the geometry of the starting diene and the disrotatory motion.

Intramolecular rearrangements are also plausible. While direct evidence for this compound is lacking, related allenes have been shown to rearrange to 1,3-dienes. Photochemical conditions can facilitate such rearrangements, potentially leading to the formation of other isomers, such as those with different substitution patterns or cyclic structures. For instance, photochemical isomerization of germacyclohexadienes can lead to the formation of vinyl-germacyclobutenes. researchgate.net

Reaction Type Governing Principle Predicted Product for this compound
Photochemical ElectrocyclizationWoodward-Hoffmann Rules (Disrotatory)1,2,3,4-tetramethyl-1,2-divinylcyclobutane
Intramolecular RearrangementExcited State DynamicsVarious structural isomers

Energy Transfer Processes and Photosensitized Reactions

The photochemistry of this compound can also be initiated indirectly through energy transfer from a photosensitizer. In a photosensitized reaction, a sensitizer (B1316253) molecule absorbs the light energy and then transfers it to the diene, promoting it to an excited state. This is particularly useful for populating triplet excited states, which are often not accessible through direct irradiation.

The process involves:

Sensitizer Excitation: A sensitizer (S) absorbs a photon to reach its excited singlet state (¹S*).

Intersystem Crossing: The sensitizer undergoes intersystem crossing to its triplet state (³S*).

Energy Transfer: The triplet sensitizer collides with the ground state diene (D), transferring its energy to form the triplet state of the diene (³D*) and the ground state sensitizer.

Common triplet sensitizers include ketones like benzophenone (B1666685) and acetophenone. The triplet excited state of the diene will have different reactivity compared to its singlet excited state, potentially leading to different reaction pathways and product distributions. For example, enantioselective cis-trans isomerization of cycloheptenones has been achieved using chiral triplet sensitizers. nih.gov

The efficiency of energy transfer depends on the relative triplet energies of the sensitizer and the diene. For effective energy transfer, the triplet energy of the sensitizer must be greater than or equal to that of the diene.

Photodecomposition and Fragmentation Mechanisms, including Ring Opening

Prolonged irradiation or irradiation with high-energy photons can lead to the decomposition and fragmentation of this compound. These processes can involve the cleavage of carbon-carbon bonds, leading to the formation of smaller radical species.

Possible photodecomposition pathways include:

C-C Bond Cleavage: The excited diene could undergo cleavage of the single bond between the two double bonds or cleavage of a methyl group.

Ring Opening of Photoproducts: If a cyclobutene derivative is formed via photocyclization, it can undergo a subsequent photochemical ring-opening reaction, which, according to the Woodward-Hoffmann rules, would be a conrotatory process. This can lead back to the starting diene or to a different isomer.

The specific fragmentation pattern would depend on the stability of the resulting radical intermediates. The highly substituted nature of this compound might favor certain cleavage pathways over others.

Photoreactions with Carbonyl Compounds (e.g., Paternò-Büchi Reaction Analogs)

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane (B1205548). wikipedia.orgmdpi.com This reaction is a cornerstone of organic photochemistry and represents a key potential photoreaction for this compound. wikipedia.org

The generally accepted mechanism involves the following steps:

Carbonyl Excitation: The carbonyl compound is excited to its n→π* singlet state, which can then undergo intersystem crossing to the more stable triplet state. taylorfrancis.com

Biradical Formation: The excited carbonyl compound interacts with the diene to form a 1,4-biradical intermediate. The regiochemistry of this addition is determined by the relative stability of the possible biradicals. cambridgescholars.com

Ring Closure: The biradical undergoes spin inversion and subsequent ring closure to form the four-membered oxetane ring.

In the reaction of this compound with a carbonyl compound like benzaldehyde (B42025) or acetone, the formation of a highly substituted oxetane would be expected. The steric hindrance from the eight methyl groups on the diene would likely play a significant role in the reaction's feasibility and regioselectivity. The reaction of benzaldehyde with the structurally similar 2,3-dimethyl-2-butene (B165504) is known to proceed via a triplet state. cambridgescholars.com

Reactant Pair Excited Species Intermediate Expected Product Type
This compound + AcetoneExcited Acetone (n→π)1,4-BiradicalTetramethyl-vinyloxetane
This compound + BenzaldehydeExcited Benzaldehyde (n→π)1,4-BiradicalTetramethyl-phenyl-vinyloxetane

The regioselectivity would favor the formation of the more stable biradical intermediate, which is typically the one with the radical centers on the more substituted carbon atoms.

Computational and Theoretical Chemistry of 2,3,4,5 Tetramethylhexa 2,4 Diene

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Predictions (e.g., SOMO Energy Correlations)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the case of radical reactions involving a radical species and 2,3,4,5-tetramethylhexa-2,4-diene, the Singly Occupied Molecular Orbital (SOMO) of the radical would be of key interest. The energy and spatial distribution of the HOMO and LUMO of the diene would dictate its susceptibility to electrophilic or nucleophilic attack. For instance, in a Diels-Alder reaction, the relative energies of the diene's HOMO and the dienophile's LUMO (or vice-versa) are crucial for determining the reaction's feasibility and stereochemical outcome. Without specific calculations on this compound, any discussion of its reactivity based on FMO theory remains purely hypothetical.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Due to the presence of multiple methyl groups, this compound can exist in various conformations. The steric hindrance between these methyl groups will significantly influence the preferred spatial arrangement of the molecule. Molecular dynamics (MD) simulations could provide a detailed picture of this conformational landscape by simulating the atomic motions over time. This would allow for the identification of the most stable conformers and the energy barriers between them. Furthermore, MD simulations could be used to study how this diene interacts with other molecules or in different solvent environments. Regrettably, no MD simulation studies specifically targeting this compound have been published.

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is invaluable for modeling the transition states of chemical reactions and elucidating their mechanisms. For reactions involving this compound, such as cycloadditions or electrophilic additions, computational methods could be used to locate the transition state structures and calculate their energies. This information provides the activation energy of the reaction, which is directly related to the reaction rate. By mapping the entire reaction pathway from reactants to products via the transition state, a deep understanding of the reaction mechanism can be achieved. The lack of such studies for this particular diene means that its reaction mechanisms have not been computationally explored in the scientific literature.

Density Functional Theory (DFT) and Ab Initio Approaches for Property Prediction

Density Functional Theory (DFT) and other ab initio methods are workhorse tools in computational chemistry for predicting a wide range of molecular properties. Beyond basic energetics and structure, these methods can be used to calculate vibrational frequencies (correlating to infrared spectra), electronic transition energies (correlating to UV-Vis spectra), and various other spectroscopic and thermochemical properties. While general principles of how these methods are applied are well-documented, specific predicted properties for this compound are not available in published research.

Advanced Research Directions and Future Perspectives for 2,3,4,5 Tetramethylhexa 2,4 Diene

Integration into Supramolecular Architectures and Self-Assembly Processes

The unique steric profile of 2,3,4,5-tetramethylhexa-2,4-diene makes it a compelling candidate for the design of novel supramolecular architectures. The principles of crystal engineering, which involve the rational design of molecular solids, could be applied to this bulky hydrocarbon to explore its self-assembly behavior. The significant steric hindrance imposed by the methyl groups is expected to play a crucial role in directing the formation of specific packing motifs in the solid state.

Future research could focus on co-crystallization studies with various complementary molecules to form co-crystals with unique properties. The bulky nature of the diene might lead to the formation of porous structures or inclusion complexes, where the diene acts as a template or a guest within a host framework. The non-polar nature of this compound suggests that van der Waals forces would be the primary drivers of self-assembly, and understanding how the steric hindrance influences these weak interactions is a key research question.

Furthermore, the diene's double bonds could potentially participate in photochemical reactions within a crystalline lattice, leading to the synthesis of novel cyclic or polymeric materials with controlled stereochemistry. The study of the self-assembly of such a sterically crowded yet simple hydrocarbon could provide fundamental insights into the packing of non-polar molecules and the role of steric hindrance in directing supramolecular organization.

Exploration of Novel Catalytic Transformations and Reaction Cascades

The reactivity of the conjugated diene system in this compound, while tempered by steric hindrance, offers a platform for exploring novel catalytic transformations. While classic reactions like the Diels-Alder cycloaddition may be challenging, the development of highly active and selective catalysts could unlock new synthetic pathways.

One promising area is the field of transition metal-catalyzed C-H activation. nih.gov The methyl groups and the vinylic protons of the diene are potential sites for C-H functionalization, which could lead to the introduction of various functional groups and the synthesis of complex molecules from a simple hydrocarbon precursor. Research could focus on developing catalysts that can selectively activate specific C-H bonds in the presence of the reactive diene system.

Another avenue for exploration is olefin metathesis. While the formation of tetrasubstituted double bonds via metathesis is generally considered challenging, recent advances in catalyst design have made such transformations more accessible. srjhs.orgnih.govmt.com Investigating the ring-closing metathesis of precursors containing the this compound moiety could lead to the synthesis of novel, sterically crowded cyclic and macrocyclic structures.

Furthermore, the development of catalytic systems for the asymmetric functionalization of this prochiral diene is a significant challenge and a highly rewarding research goal. nih.govnih.govacs.org Success in this area would provide access to a range of chiral building blocks with unique steric and electronic properties. The exploration of reaction cascades, where multiple catalytic transformations occur in a single pot, could also lead to the efficient synthesis of complex molecular architectures starting from this simple diene.

Development of In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving the sterically hindered this compound requires sophisticated analytical techniques. In situ spectroscopic methods are invaluable tools for real-time reaction monitoring, providing insights into the formation of intermediates, reaction rates, and the influence of reaction conditions. mt.comnih.govacs.org

For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the progress of reactions such as Diels-Alder cycloadditions or catalytic isomerizations. qmagnetics.comresearchgate.netresearchgate.netsfu.cacardiff.ac.uk This would allow for the direct observation of the disappearance of reactants and the appearance of products, as well as the detection of any transient intermediates. Similarly, in situ Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the changes in vibrational modes associated with the diene system and any functional groups being introduced. mdpi.comresearchgate.net This is particularly useful for monitoring polymerization reactions or other transformations where significant changes in bonding occur. researchgate.net

The development of specialized probes and experimental setups compatible with the often-demanding conditions of catalytic reactions (e.g., high pressure, high temperature) will be crucial. The data obtained from these in situ studies will be instrumental in optimizing reaction conditions, elucidating reaction mechanisms, and designing more efficient catalytic systems for the transformation of this challenging substrate.

Theoretical Prediction of Undiscovered Reactivity and Functionalization Strategies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and exploring potential reaction pathways. mdpi.compku.edu.cnmdpi.org For this compound, theoretical studies can provide invaluable insights into its electronic structure and steric properties, and how these factors influence its reactivity.

DFT calculations can be used to model potential cycloaddition reactions, such as the Diels-Alder reaction, to predict activation barriers and the stereochemistry of the products. mdpi.orgrsc.org This can help in identifying suitable dienophiles and reaction conditions to overcome the steric hindrance of the diene. Furthermore, computational models can be employed to explore novel, undiscovered functionalization strategies. For example, theoretical calculations can predict the most likely sites for C-H activation by various catalysts, guiding experimental efforts towards the development of selective functionalization methods. chemrxiv.org

The prediction of reaction mechanisms for novel catalytic transformations is another area where theoretical chemistry can make a significant contribution. By modeling the entire catalytic cycle, researchers can gain a deeper understanding of the role of the catalyst, the nature of intermediates, and the factors that control selectivity. This predictive power can accelerate the discovery of new reactions and catalysts for the transformation of this compound and other sterically hindered molecules.

Role in Atmospheric Chemistry Modeling and Environmental Impact Assessment

As a volatile organic compound (VOC), this compound has the potential to impact atmospheric chemistry. srjhs.orgnih.govthecmmgroup.com VOCs are known to contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs), which have implications for air quality and climate. nih.govleeds.ac.uk The highly branched and unsaturated nature of this C10H18 isomer suggests that it could have a unique atmospheric degradation profile.

Future research should focus on determining the atmospheric lifetime of this compound with respect to key atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). leeds.ac.ukmit.edu The reaction rate constants for these degradation pathways are crucial inputs for atmospheric chemistry models.

A key area of investigation would be the ozonolysis of this tetrasubstituted alkene. The Criegee intermediates formed during ozonolysis are known to be important sources of atmospheric radicals. mit.edumasterorganicchemistry.com Understanding the structure and reactivity of the specific Criegee intermediates generated from this compound is essential for accurately modeling its impact on atmospheric composition.

Furthermore, identifying the products of its atmospheric oxidation is critical for assessing its potential to form SOAs. The steric hindrance around the double bonds may lead to different product distributions compared to less substituted alkenes. A comprehensive environmental impact assessment would require a combination of laboratory experiments, theoretical calculations, and atmospheric modeling to fully elucidate the role of this compound in the complex chemical system of the Earth's atmosphere.

Q & A

Q. How is the structure of 2,3,4,5-Tetramethylhexa-2,4-diene determined from its IUPAC name?

  • Methodological Answer : The IUPAC name specifies a six-carbon chain (hexa-) with conjugated double bonds at positions 2 and 4 (diene). Four methyl groups are attached to carbons 2, 3, 4, and 5. To construct the structure:

Draw a six-carbon backbone.

Place double bonds between C2–C3 and C4–C3.

Add methyl groups to C2, C3, C4, and C4.
Verify stereochemistry if applicable (e.g., E/Z isomerism), though the name does not specify it. Cross-referencing with textbook nomenclature exercises ensures accuracy .

Q. What synthetic routes are feasible for preparing this compound in laboratory settings?

  • Methodological Answer : While direct synthesis is not detailed in the evidence, analogous dienes are synthesized via:
  • Wittig Reaction : Reacting a phosphonium ylide with a carbonyl compound to form double bonds. For example, 2-bromoethylpentanoate and acrolein could generate conjugated dienes .
  • Alkylation of Dienophiles : Sequential alkylation using allyl bromide or similar reagents, followed by elimination or decarboxylation steps .
    Optimize reaction conditions (e.g., solvent, temperature) to minimize side products.

Advanced Questions

Q. How can this compound be utilized in Diels-Alder reactions?

  • Methodological Answer : As a conjugated diene, it can act as the electron-rich partner in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Experimental Design :

Dissolve the diene and dienophile in tetrahydrofuran (THF) under inert atmosphere (Ar).

Heat at 60°C for 24 hours to promote cycloaddition.

Q. What analytical techniques resolve contradictions in stereochemical outcomes of reactions involving this diene?

  • Methodological Answer : Conflicting stereochemical data can arise from competing reaction pathways. Use:
  • NMR Spectroscopy : 13C^{13}\text{C} DEPT or NOE experiments to assign double-bond geometry (E vs. Z).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Separate isomers and confirm molecular weights.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives.
    Compare results with computational models (DFT) to validate experimental observations .

Q. How do steric effects from the tetramethyl groups influence the reactivity of this diene?

  • Methodological Answer : The methyl groups introduce steric hindrance, potentially reducing reactivity in cycloadditions. Experimental Analysis :

Compare reaction rates with less-substituted dienes (e.g., 2,4-hexadiene) under identical conditions.

Quantify activation energy via Arrhenius plots.

Use molecular modeling software (e.g., Gaussian) to visualize steric interactions.
Publish discrepancies between experimental and theoretical results to highlight mechanistic nuances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.